An In-depth Technical Guide to 3-Hydrazinylpyridazine Hydrochloride (CAS: 117043-87-5)
An In-depth Technical Guide to 3-Hydrazinylpyridazine Hydrochloride (CAS: 117043-87-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydrazinylpyridazine hydrochloride, with the Chemical Abstracts Service (CAS) registry number 117043-87-5, is a heterocyclic organic compound of significant interest in the field of medicinal chemistry. As a hydrazine derivative of the pyridazine core, it serves as a versatile building block for the synthesis of a variety of more complex molecules, particularly those containing pyrazole moieties. Its utility lies in the reactive hydrazinyl group, which readily participates in cyclocondensation reactions, making it a valuable precursor for the development of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications in drug discovery and development.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 117043-87-5 | [1][2][3] |
| Molecular Formula | C₄H₇ClN₄ | [3] |
| Molecular Weight | 146.58 g/mol | [3] |
| Synonyms | (Pyridazin-3-yl)hydrazine hydrochloride, 3-hydrazinylpyridazine hydrochloride, 2-(pyridazin-3-yl)hydrazine HCl, Pyridazine, 3-hydrazinyl-, hydrochloride, pyridazin-3-ylhydrazine | [3] |
Synthesis
The primary synthetic route to 3-hydrazinylpyridazine hydrochloride involves the nucleophilic substitution of a suitable leaving group, typically a halogen, on the pyridazine ring with hydrazine. A common precursor for this synthesis is 3-chloropyridazine.
Experimental Protocol: Synthesis from 3-Chloropyridazine
This protocol is based on established methods for the synthesis of similar hydrazinyl-heterocyclic compounds.
Materials:
-
3-Chloropyridazine
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Hydrochloric acid (ethanolic solution or HCl gas)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloropyridazine (1 equivalent) in ethanol.
-
To this solution, add an excess of hydrazine hydrate (typically 3-5 equivalents).
-
Heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by Thin Layer Chromatography).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The solvent and excess hydrazine hydrate are removed under reduced pressure.
-
The resulting residue is dissolved in a minimal amount of ethanol.
-
To this solution, an ethanolic solution of hydrochloric acid is added dropwise with stirring, or anhydrous HCl gas is bubbled through the solution until precipitation is complete.
-
The precipitated 3-hydrazinylpyridazine hydrochloride is collected by filtration, washed with cold ethanol or diethyl ether, and dried under vacuum.
Purity and Characterization: The purity of the synthesized compound should be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and Mass Spectrometry.[4][5][6][7]
Reactivity and Applications in Synthesis
The synthetic utility of 3-hydrazinylpyridazine hydrochloride is primarily centered around the reactivity of the hydrazinyl moiety. This group acts as a binucleophile and readily undergoes condensation and cyclization reactions with dicarbonyl compounds or their equivalents to form stable heterocyclic systems, most notably pyrazoles.
Knorr Pyrazole Synthesis
A classic application of hydrazine derivatives is the Knorr pyrazole synthesis, where a hydrazine reacts with a 1,3-dicarbonyl compound. In the case of 3-hydrazinylpyridazine hydrochloride, this reaction provides a direct route to 3-(1H-pyrazol-1-yl)pyridazine derivatives.
This protocol describes the synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine.
Materials:
-
3-Hydrazinylpyridazine hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Ethanol or acetic acid
-
Triethylamine or other suitable base (if starting from the hydrochloride salt)
Procedure:
-
Suspend 3-hydrazinylpyridazine hydrochloride (1 equivalent) in ethanol in a round-bottom flask.
-
Add a slight excess of a base, such as triethylamine (1.1 equivalents), to liberate the free hydrazine.
-
To this mixture, add acetylacetone (1 equivalent) dropwise with stirring.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
A similar procedure can be followed for the reaction with other 1,3-dicarbonyl compounds, such as ethyl acetoacetate, to yield the corresponding pyrazolone derivatives.[8][9][10][11]
Potential Biological Significance of Derivatives
While 3-hydrazinylpyridazine hydrochloride itself is primarily a synthetic intermediate, the pyrazole-containing compounds derived from it are of significant interest to drug development professionals. The pyrazole nucleus is a well-established pharmacophore found in a wide range of biologically active compounds.[12][13][14][15][16]
Derivatives of 3-(1H-pyrazol-1-yl)pyridazine could potentially exhibit a range of pharmacological activities, including but not limited to:
-
Anti-inflammatory
-
Analgesic
-
Antimicrobial
-
Anticancer
The specific biological activity will be highly dependent on the substituents on the pyrazole ring, which can be readily varied by choosing the appropriate 1,3-dicarbonyl starting material.
Visualizing Synthetic Pathways
The synthesis of pyrazole derivatives from 3-hydrazinylpyridazine hydrochloride can be represented as a clear workflow.
Caption: Synthetic pathway for 3-Hydrazinylpyridazine hydrochloride and its subsequent reaction.
Conclusion
3-Hydrazinylpyridazine hydrochloride is a key synthetic intermediate with considerable potential for the generation of diverse heterocyclic libraries for drug discovery. Its straightforward synthesis and predictable reactivity make it an attractive starting material for medicinal chemists. The exploration of the biological activities of its pyrazole derivatives could lead to the identification of novel therapeutic agents. This guide provides a foundational understanding for researchers and scientists working with this versatile compound. Further investigation into the pharmacological properties of its derivatives is a promising area for future research.
References
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- 5. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 10. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 11. orgchemres.org [orgchemres.org]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological activities of pyrazolone derivatives | Journal of Applied Pharmaceutical Research [japtronline.com]
- 14. Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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